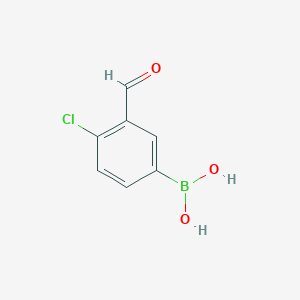

4-Chloro-3-formylphenylboronic acid

CAS No.: 2354338-14-8

Cat. No.: VC11744592

Molecular Formula: C7H6BClO3

Molecular Weight: 184.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2354338-14-8 |

|---|---|

| Molecular Formula | C7H6BClO3 |

| Molecular Weight | 184.39 g/mol |

| IUPAC Name | (4-chloro-3-formylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H6BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H |

| Standard InChI Key | KRAAFMSZJGQITE-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)Cl)C=O)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)C=O)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-chloro-3-formylphenylboronic acid is C₇H₅BClO₃, with a molecular weight of 202.38 g/mol . The boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing chloro and formyl groups influence its reactivity and stability.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling Point | 376.4 ± 52.0 °C at 760 mmHg | |

| Flash Point | 181.4 ± 30.7 °C | |

| LogP (Partition Coefficient) | 1.88 | |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |

The compound’s low vapor pressure and moderate logP value suggest limited volatility and moderate lipophilicity, making it suitable for solution-phase reactions .

Synthesis and Modification

Synthetic Routes

4-Chloro-3-formylphenylboronic acid is typically synthesized via direct borylation of halogenated benzaldehyde precursors. A modified Gabriel synthesis has been employed for analogous boronic acids, involving:

-

Protection of the aldehyde group to prevent side reactions.

-

Borylation using pinacol borane or bis(pinacolato)diboron under palladium catalysis .

For example, 2-fluoro-4-formylphenylboronic acid (a structural analog) was synthesized in 94% yield via sodium borohydride reduction and subsequent borylation .

Functionalization Strategies

The formyl group enables further derivatization:

-

Condensation reactions with amines to form imines.

-

Suzuki-Miyaura cross-coupling with aryl halides to construct biaryl systems.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in palladium-catalyzed cross-coupling reactions. Its boronic acid group undergoes transmetalation with palladium complexes, enabling bond formation between sp²-hybridized carbons. For instance, coupling with 3-chlorophenylboronic acid derivatives yields biaryl structures with applications in materials science .

Multicomponent Reactions (MCRs)

In Ugi four-component reactions (Ugi-4CR), the formyl group participates in condensation with amines, carboxylic acids, and isocyanides to generate peptidomimetics. Microwave-assisted Ugi-4CR protocols have achieved yields exceeding 85% for boronate ester intermediates .

Biomedical Relevance

Enzyme Inhibition

Boronic acids are known inhibitors of serine proteases (e.g., proteasome) via reversible covalent binding to active-site threonine residues. The chloro and formyl substituents may enhance target affinity by modulating electron density.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing kinase inhibitors and antibody-drug conjugates (ADCs). Its boronic acid group facilitates prodrug strategies via pH-dependent hydrolysis.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. The chloro group improves thermal stability, while the formyl group enables post-synthetic modification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume